3,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone
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Overview
Description
3,4-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone is an organic compound with the molecular formula C21H26N2O. It is a benzophenone derivative, characterized by the presence of two methyl groups on the benzene ring and a piperazine moiety attached via a methyl group. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethylbenzoyl chloride and 4-methylpiperazine.
Reaction: The 3,4-dimethylbenzoyl chloride is reacted with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity
Industrial Production Methods
In an industrial setting, the production of 3,4-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed
Major Products
Scientific Research Applications
3,4-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone
- 4-Methyl-3’-(4-methylpiperazinomethyl) benzophenone
- 3,4-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone
Uniqueness
3,4-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone is unique due to its specific substitution pattern on the benzene ring and the presence of the piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-16-7-8-20(13-17(16)2)21(24)19-6-4-5-18(14-19)15-23-11-9-22(3)10-12-23/h4-8,13-14H,9-12,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNGESCXCUOLNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643431 |
Source
|
Record name | (3,4-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-80-2 |
Source
|
Record name | (3,4-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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